molecular formula C5H9BrO B6237392 2-bromopent-4-en-1-ol CAS No. 73727-38-5

2-bromopent-4-en-1-ol

Cat. No.: B6237392
CAS No.: 73727-38-5
M. Wt: 165
InChI Key:
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Description

2-Bromopent-4-en-1-ol: is an organic compound with the molecular formula C5H9BrO . It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. The compound is used in various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopent-4-en-1-ol can be synthesized through the bromination of pent-4-en-1-ol. The reaction typically involves the addition of bromine (Br2) to pent-4-en-1-ol in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Bromopent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-bromopentanol.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products:

Scientific Research Applications

2-Bromopent-4-en-1-ol is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromopent-4-en-1-ol involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in electrophilic addition and substitution reactions, while the hydroxyl group can undergo oxidation and reduction reactions. These functional groups make the compound a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

    2-Chloropent-4-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-Iodopent-4-en-1-ol: Similar structure but with an iodine atom instead of bromine.

    Pent-4-en-1-ol: The parent compound without any halogen substitution.

Uniqueness: 2-Bromopent-4-en-1-ol is unique due to the presence of the bromine atom, which makes it more reactive in certain chemical reactions compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

CAS No.

73727-38-5

Molecular Formula

C5H9BrO

Molecular Weight

165

Purity

95

Origin of Product

United States

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